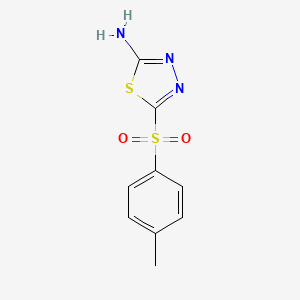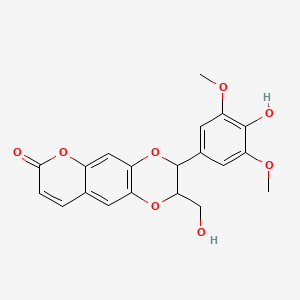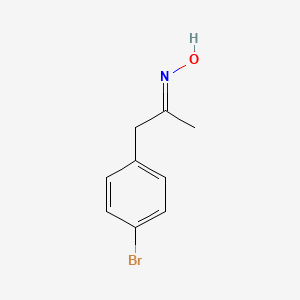
1-broMo-3,3-diMethylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-broMo-3,3-diMethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a colorless, volatile liquid that is sensitive to light and has a slight solubility in chloroform and methanol . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-broMo-3,3-diMethylbut-1-ene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. The reaction follows Markovnikov’s rule, where the hydrogen atom is added to the carbon with more hydrogen atoms, and the bromine atom is added to the carbon with fewer hydrogen atoms . The reaction is typically carried out at low temperatures, around -20 to 30°C, with cuprous halide as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is conducted at controlled temperatures with the addition of a cuprous halide catalyst to enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
1-broMo-3,3-diMethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: It reacts with hydrogen bromide to form 2-bromo-2,3-dimethylbutane.
Elimination Reactions: When treated with a strong base like sodium ethoxide, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkanes.
Sodium Ethoxide (NaOEt): Used in elimination reactions to form alkenes.
Chlorine-Promoted Silver Catalysts: Used in oxidation reactions to form epoxides.
Major Products Formed
2-bromo-2,3-dimethylbutane: Formed from the addition of hydrogen bromide.
Alkenes: Formed from elimination reactions.
Epoxides: Formed from oxidation reactions.
科学研究应用
1-broMo-3,3-diMethylbut-1-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: Used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb2O5.
Homogeneous Catalysis: Employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: Explored for its photoisomerization and photoinduced reactions in specific solvents.
Chemical Synthesis: Utilized in the synthesis and characterization of various chemical compounds, including bromo-based chalcone derivatives.
作用机制
The mechanism of action of 1-broMo-3,3-diMethylbut-1-ene involves electrophilic addition reactions. When it reacts with hydrogen bromide, the alkene undergoes protonation to form a carbocation intermediate. This intermediate then undergoes a methyl shift to stabilize the carbocation, followed by the addition of bromine to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbocation intermediates .
相似化合物的比较
Similar Compounds
1-Bromo-2,3-dimethyl-2-butene: Similar in structure but differs in the position of the bromine atom.
2-Bromo-3-methylpent-2-ene: Another bromoalkene with a different carbon chain structure.
Uniqueness
1-broMo-3,3-diMethylbut-1-ene is unique due to its specific structure, which allows it to undergo selective reactions and form specific products. Its ability to form stable carbocation intermediates makes it valuable in various chemical synthesis and research applications .
属性
CAS 编号 |
13352-80-2 |
|---|---|
分子式 |
C6H11Br |
分子量 |
163.05554 |
同义词 |
1-broMo-3,3-diMethylbut-1-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









